N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate, commonly referred to as DOSPA, is a complex cationic lipid compound with the molecular formula and a molar mass of approximately 1033.5 g/mol. This compound is characterized by its unique structural features, which include a long hydrocarbon chain and multiple amine groups, making it suitable for various biological applications, particularly in drug delivery systems and gene therapy .
DOSPA exhibits significant biological activity due to its ability to form stable liposomes that can encapsulate therapeutic agents. Its cationic nature promotes cellular uptake through endocytosis. Studies have shown that DOSPA-liposomes can effectively deliver nucleic acids into various cell types, making them valuable in gene therapy applications. Additionally, DOSPA has been investigated for its potential anti-cancer properties by enhancing the delivery of chemotherapeutic agents .
The synthesis of DOSPA typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
DOSPA has several applications in biomedical research and drug delivery:
Interaction studies involving DOSPA focus on its ability to bind and deliver nucleic acids or drugs. Research indicates that the positive charge on DOSPA enhances its binding affinity for negatively charged biomolecules, facilitating cellular uptake. Studies have also explored the stability of DOSPA-liposomes in physiological conditions and their interactions with cellular membranes, providing insights into their mechanisms of action in drug delivery systems .
Several compounds share structural similarities with DOSPA but differ in their functional properties and applications:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-Bis(3-aminopropyl)ethylenediamine | Contains two aminopropyl groups; used in polymer synthesis. | |
| 2-[Bis(3-aminopropyl)amino]ethanol | Hydroxyl group enhances solubility; used in pharmaceuticals. | |
| N-(2-Hydroxyethyl)-1,3-propanediamine | Contains a hydroxyl group; utilized in surfactant applications. |
DOSPA's uniqueness lies in its combination of multiple oleoyloxy groups and a complex amine structure that enables efficient drug encapsulation and delivery. Its design as a cationic lipid allows for enhanced interaction with negatively charged biological molecules, setting it apart from other similar compounds that may not exhibit the same level of efficacy in gene delivery or targeted therapy .
The polyamine backbone of this compound—comprising a pentanamido core with dual 3-aminopropyl branches—demands a meticulously orchestrated condensation strategy. A stepwise assembly leveraging both solution-phase and solid-phase techniques ensures controlled incorporation of amino groups while minimizing side reactions.
Initial synthesis begins with the preparation of the 2,5-diaminopentanoic acid scaffold. Carbodiimide-mediated coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the sequential addition of 3-aminopropylamine residues. Research indicates that activating the carboxylic acid moiety with hydroxybenzotriazole (HOBt) enhances coupling efficiency, achieving yields exceeding 85% under inert atmospheric conditions. Protecting groups like tert-butoxycarbonyl (Boc) are critical for masking primary amines during intermediate steps, preventing uncontrolled polymerization.
Solid-phase synthesis, as demonstrated in cationic lipid libraries, offers advantages in scalability and purity control. By anchoring the growing polyamine chain to a resin, iterative deprotection and coupling cycles enable precise elongation. For instance, Fmoc-protected intermediates allow real-time monitoring via UV spectrophotometry, ensuring complete deprotection before subsequent reactions. Post-assembly cleavage from the resin yields the free polyamine backbone, which is then subjected to reductive amination to introduce the terminal N,N-dimethylaminopropyl group.
Key challenges include maintaining regioselectivity during branching and avoiding cyclization byproducts. Optimizing reaction stoichiometry—typically a 1.2:1 molar ratio of 3-aminopropylamine to pentanedioic acid derivatives—minimizes residual monomers. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are indispensable for verifying structural integrity at each stage.
Incorporating oleoyl chains into the glycerol backbone necessitates robust esterification protocols. The bifunctional nature of the glycerol moiety—requiring esterification at both the 2- and 3-positions—demands stringent control over reaction kinetics to prevent monoacylation or transesterification.
Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) remains the gold standard for introducing oleate groups. A two-fold molar excess of oleic acid relative to glycerol derivatives ensures near-quantitative conversion, with reaction times of 12–18 hours at 0–5°C mitigating exothermic side reactions. Solvent selection profoundly impacts yield; anhydrous dichloromethane (DCM) outperforms tetrahydrofuran (THF) by reducing hydrolytic degradation of activated intermediates.
Recent advances highlight the utility of enzymatic catalysis for regioselective acylation. Lipase B from Candida antarctica immobilized on acrylic resin (Novozym 435) achieves >90% di-esterification within 6 hours at 40°C, with negligible hydrolysis byproducts. This method circumvents the need for toxic carbodiimides, aligning with green chemistry principles.
Post-esterification, unreacted oleic acid is removed via liquid-liquid extraction using saturated sodium bicarbonate, followed by silica gel chromatography. Gas chromatography-mass spectrometry (GC-MS) confirms the absence of residual fatty acids, while proton NMR quantifies the degree of substitution via integration of glycerol methine (δ 5.2–5.3 ppm) and oleoyl vinyl (δ 5.3–5.4 ppm) protons.
Transitioning from chloride or acetate salts to the trifluoroacetate (TFA) counterion enhances solubility in polar aprotic solvents, critical for subsequent formulation steps. Ion-exchange chromatography using Dowex 1×8-200 resin pretreated with TFA achieves near-complete substitution (>98%) within 2 hours. Alternatively, direct treatment of the free base with aqueous TFA (0.1% v/v) followed by lyophilization yields the TFA salt without requiring chromatographic separation.
Electrospray ionization mass spectrometry (ESI-MS) and ion chromatography validate counterion purity. Residual chloride levels below 0.5% are achievable through iterative washing with TFA-saturated ether. Notably, excessive TFA exposure risks protonating tertiary amines, necessitating pH monitoring during lyophilization to maintain stability.
Purifying amphiphilic molecules with cationic and lipophilic domains presents unique hurdles due to micelle formation and broad polarity ranges. Reverse-phase HPLC employing a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves closely related impurities, including monoacylated byproducts and residual polyamine precursors.
Aggregation during freeze-drying is mitigated by adding cryoprotectants like trehalose (5% w/v), which preserves colloidal stability. Dynamic light scattering (DLS) reveals particle sizes below 20 nm post-lyophilization, indicating minimal aggregation. Final purity assessments via analytical ultracentrifugation and two-dimensional NMR ensure compliance with pharmaceutical-grade standards.